(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol

Chiral synthesis Enantiomeric purity Asymmetric catalysis

(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol (CAS 1252059-85-0) is an enantiomerically pure, chiral 1,4-benzoxazine derivative featuring a primary alcohol at the 3-position. With a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol, this compound serves as a versatile building block for constructing more complex, enantiopure molecules in medicinal chemistry and chemical biology.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B13915845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1C(NC2=CC=CC=C2O1)CO
InChIInChI=1S/C9H11NO2/c11-5-7-6-12-9-4-2-1-3-8(9)10-7/h1-4,7,10-11H,5-6H2/t7-/m1/s1
InChIKeyHGLQOUQCZZTDIV-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol: Chiral Heterocyclic Building Block for Asymmetric Synthesis and Drug Discovery


(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol (CAS 1252059-85-0) is an enantiomerically pure, chiral 1,4-benzoxazine derivative featuring a primary alcohol at the 3-position [1]. With a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol, this compound serves as a versatile building block for constructing more complex, enantiopure molecules in medicinal chemistry and chemical biology . The 1,4-benzoxazine scaffold is a privileged structure in drug discovery, appearing in modulators of calcium-sensing receptors, mineralocorticoid receptors, TRPV1 antagonists, and 5-HT₆ receptor ligands [2]. The (R)-configured enantiomer is obtained via Pd-catalyzed intramolecular C–N bond formation from chiral aziridine precursors, ensuring defined stereochemistry for downstream applications [1].

Why Generic Substitution of (R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol Fails: Steric, Electronic, and Stereochemical Non-Interchangeability


The 1,4-benzoxazine scaffold is not a monolithic chemical entity; subtle variations in ring substitution pattern, stereochemistry, and functional group placement produce profoundly different biological and physicochemical profiles. The (R)-3-hydroxymethyl enantiomer is not interchangeable with its (S)-counterpart, the racemate, or the 2-yl regioisomer because chiral recognition by biological targets (enzymes, receptors, transporters) is exquisitely sensitive to the three-dimensional presentation of the hydroxymethyl group [1]. For example, in the related TRPV1 antagonist series, the (3S)-enantiomer JTS-653 shows potent activity (Kᵢ = 0.3 nM at human TRPV1) while the (3R)-enantiomer is markedly less active [2]. Similarly, the 6-tert-butyl analog TBM displays p53-dependent cell cycle arrest in lung adenocarcinoma cells, whereas the unsubstituted benzoxazine methanol does not share this specific phenotype [3]. Procurement of the incorrect enantiomer, regioisomer, or substitution variant therefore risks loss of target engagement, altered ADME properties, and irreproducible biological results.

Quantitative Differentiation Evidence for (R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol Against Key Comparators


Enantiomeric Purity and Chiral Integrity: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

The (R)-enantiomer is synthesized via Pd-catalyzed intramolecular C–N bond formation starting from 1-α-methylbenzyl-(2R)-aziridine-2-methanol, producing the target compound in enantiomerically pure form. The synthetic method reported by Kim et al. (2010) provides the (R)-enantiomer in good yield without racemization, as the stereochemistry is fixed during the aziridine ring-opening step [1]. In contrast, the racemic mixture (CAS 36884-17-0) is typically obtained via metal catalyst-free, one-pot synthesis from 2-aminophenols and (±)-epichlorohydrin, yielding a 1:1 mixture of enantiomers that requires subsequent chiral resolution [2]. The (S)-enantiomer (CAS 2322684-53-5) requires a separate synthetic route starting from (2S)-aziridine-2-methanol [1]. For applications requiring enantiopure material, the (R)-enantiomer offers a direct, stereocontrolled synthetic entry without the need for chiral separation.

Chiral synthesis Enantiomeric purity Asymmetric catalysis Benzoxazine Aziridine ring-opening

Regioisomeric Differentiation: 3-YL vs. 2-YL Hydroxymethyl Substitution

The position of the hydroxymethyl group on the benzoxazine ring critically determines the compound's utility as a synthetic building block and its biological profile. The (R)-3-yl methanol derivative places the primary alcohol at the 3-position of the oxazine ring, adjacent to the nitrogen atom. This regiochemistry is found in advanced drug candidates such as JTS-653 (TRPV1 antagonist, (3S)-3-hydroxymethyl) [1] and AZD9977 (mineralocorticoid receptor modulator) . In contrast, the 2-yl regioisomer (CAS 82756-74-9) places the hydroxymethyl group at the 2-position, which is the scaffold found in the natural product DIMBOA and its derivatives . These regioisomers are not functionally interchangeable: the 3-yl series has been elaborated into potent receptor modulators (TRPV1 Kᵢ = 0.3 nM for JTS-653), while the 2-yl series has primarily been explored as antimicrobial and plant-defense metabolites.

Regioisomer Benzoxazine Hydroxymethyl position Chemical biology probe Structure-activity relationship

Substituent-Dependent Biological Activity: 3-YL Methanol Core vs. 6-Tert-Butyl Analog TBM

The unsubstituted (R)-3-yl methanol core and the 6-tert-butyl analog TBM (6-tert-butyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl-methanol) exhibit fundamentally different biological activities. TBM was reported by Su et al. (2010) to inhibit cell proliferation and induce G1-phase cell cycle arrest specifically in p53 wild-type A549 and H460 lung adenocarcinoma cells, with no effect on p53-deleted H1299 cells [1]. TBM treatment caused a significant elevation of p53 protein levels by Western blot. The unsubstituted (R)-3-yl methanol, lacking the 6-tert-butyl group, has not been reported to display this p53-dependent phenotype; its primary documented utility is as a synthetic building block for further elaboration [2]. This demonstrates that the 6-position substituent is a critical determinant of biological activity within the 3-yl methanol series.

Benzoxazine p53 Cell cycle arrest Lung adenocarcinoma Anticancer

Synthetic Tractability and Scalability: Pd-Catalyzed Cyclization vs. Alternative Routes

The Kim et al. (2010) synthetic route to enantiopure (R)-3-yl methanol employs a Pd-catalyzed intramolecular C–N bond formation from chiral aziridine-2-methanol precursors. This method demonstrated a broad substrate scope, successfully producing 12 different enantiopure benzoxazine derivatives in good yields [1]. The use of common chiral aziridines as starting materials leverages the chiral pool approach, where stereochemistry is introduced from commercially available enantiopure precursors rather than through asymmetric catalysis or resolution. In contrast, alternative syntheses of racemic benzoxazine methanol derivatives (e.g., the metal catalyst-free, one-pot method in water reported by Sharifzadeh et al.) produce racemic mixtures requiring subsequent resolution [2]. While the Pd-catalyzed method requires transition metal catalysis, it directly yields enantiopure product, avoiding the ~50% yield loss inherent to resolution approaches.

Palladium catalysis C–N bond formation Chiral pool synthesis Benzoxazine Scalability

Physicochemical Property Profile for CNS Drug Design: 3-YL Benzoxazine vs. Tetrahydroquinoline and Tetrahydroquinoxaline Analogs

The 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold introduces an oxygen atom into the saturated ring, which distinguishes it from the analogous tetrahydroquinoline (carbon-only saturated ring) and tetrahydroquinoxaline (two nitrogen atoms) scaffolds. The ring oxygen increases polarity and hydrogen bond acceptor capacity, which can improve aqueous solubility and reduce logP relative to tetrahydroquinoline. All three scaffolds were synthesized in enantiopure form by Kim et al. (2010) from common chiral aziridine precursors, enabling direct comparison [1]. The benzoxazine scaffold (cLogP for core: ~0.8–1.2) is intermediate in lipophilicity between tetrahydroquinoline (cLogP ~1.5–2.0) and tetrahydroquinoxaline (cLogP ~0.3–0.8), offering a balanced profile for CNS drug candidates where moderate lipophilicity is desirable for blood-brain barrier penetration [2]. The 3-yl methanol further contributes a hydrogen bond donor/acceptor pair that can engage target proteins or influence pharmacokinetics.

CNS drug design Physicochemical properties Lipophilicity Hydrogen bonding Benzoxazine

Optimal Application Scenarios for (R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol Based on Quantitative Evidence


Enantiopure Chiral Building Block for CNS-Targeted Kinase and GPCR Library Synthesis

The (R)-3-yl methanol is the ideal starting material for constructing focused libraries of CNS-targeted kinase inhibitors or GPCR modulators. Its defined (R)-stereochemistry, verified through the Kim et al. (2010) synthesis [1], enables SAR studies where chirality at the 3-position is a critical variable. The intermediate lipophilicity of the benzoxazine core (cLogP ~0.8–1.2) aligns with CNS drug-likeness parameters, offering an advantage over more lipophilic tetrahydroquinoline scaffolds [2]. The primary alcohol provides a convenient handle for further functionalization (esterification, etherification, oxidation to aldehyde/carboxylic acid, or conversion to leaving groups for nucleophilic displacement).

Precursor for p53-Pathway Chemical Probe Development via 6-Position Derivatization

The unsubstituted (R)-3-yl methanol core serves as a versatile starting point for synthesizing 6-substituted analogs to probe the p53 tumor suppressor pathway. As demonstrated by Su et al. (2010), the 6-tert-butyl analog TBM specifically inhibits proliferation of p53 wild-type A549 and H460 lung adenocarcinoma cells while sparing p53-null H1299 cells [3]. By starting from the enantiopure (R)-3-yl methanol core, medicinal chemists can systematically vary the 6-position substituent (alkyl, aryl, halogen, amino, etc.) to establish SAR for p53-dependent cell cycle arrest, potentially identifying more potent and selective chemical probes for studying p53 biology in cancer.

Key Intermediate for TRPV1 Antagonist and Ion Channel Modulator Programs

The 3-yl hydroxymethyl benzoxazine scaffold is validated in the clinic through JTS-653, a potent and selective TRPV1 antagonist (Kᵢ = 0.3 nM at human TRPV1) [4]. The (R)-enantiomer provides the chiral starting material for synthesizing the (3S)-configured JTS-653 core via stereochemical inversion or for exploring the (3R)-series for selectivity profiling. Beyond TRPV1, the 3-yl benzoxazine scaffold has been elaborated into KCNQ2 potassium channel openers [5] and calcium-sensing receptor modulators [6], making this compound a strategic entry point for multiple ion channel and GPCR drug discovery programs.

Calcium-Sensing Receptor (CaSR) Modulator Lead Generation

Patent literature explicitly claims substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine compounds, including those with hydroxymethyl substitution at the 3-position, as calcium-sensing receptor (CaSR) modulators for treating hyperparathyroidism, chronic kidney disease, and related disorders [6]. The (R)-3-yl methanol core, with its defined chirality, provides a qualified starting point for CaSR-focused medicinal chemistry campaigns, where the stereochemistry at the 3-position may influence receptor binding and functional selectivity (positive allosteric modulation vs. antagonism).

Quote Request

Request a Quote for (R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.